barium(2+);cadmium(2+);octadecanoate

Description

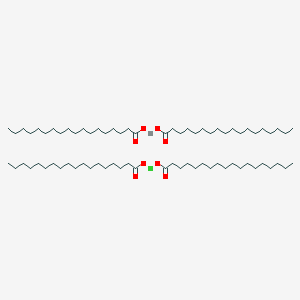

Barium(2+);cadmium(2+);octadecanoate is a mixed-metal stearate compound containing barium (Ba²⁺), cadmium (Cd²⁺), and octadecanoate (C₁₈H₃₅O₂⁻) ions. This compound is categorized under metalloorganic salts and is structurally related to other metal stearates. Metal stearates are widely used as stabilizers in plastics, lubricants, and polyvinyl chloride (PVC) production due to their thermal stability and hydrophobic properties . However, the inclusion of cadmium confers significant toxicity concerns, leading to strict regulatory oversight under frameworks like the EU’s REACH regulation .

Properties

CAS No. |

1191-79-3 |

|---|---|

Molecular Formula |

C72H140BaCdO8 |

Molecular Weight |

1383.6 g/mol |

IUPAC Name |

barium(2+);cadmium(2+);octadecanoate |

InChI |

InChI=1S/4C18H36O2.Ba.Cd/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h4*2-17H2,1H3,(H,19,20);;/q;;;;2*+2/p-4 |

InChI Key |

RGWMBYHTBXZOTN-UHFFFAOYSA-J |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2].[Ba+2] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2].[Ba+2] |

Other CAS No. |

1191-79-3 |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

Stearic acid () is first reacted with cadmium hydroxide () in molten form, followed by barium hydroxide (). The two-step process prevents premature precipitation and ensures homogeneous metal distribution.

For a 1:1 molar ratio of ::

Industrial-Scale Adaptation

Example 4 of US3519571A details a scaled process using coconut fatty acids (analogous to stearic acid):

-

Reactants : 5.5 mol coconut fatty acids, 1 mol , 1.7 mol .

-

Conditions : 120–150°C, with a fatty alcohol lubricant.

-

Product : 52% barium soap, 28% cadmium soap, 20% lubricant.

Adapting this to stearic acid requires substituting coconut fatty acids with stearic acid while maintaining molar ratios.

A direct salt metathesis strategy, cited in ChemBK, involves displacing sodium from sodium stearate with barium and cadmium salts.

Single-Metal Stearate Synthesis

Cadmium stearate synthesis:

Barium stearate synthesis:

Mixed-Metal Co-Precipitation

To achieve : incorporation, a mixture of and is treated with sodium stearate. Key parameters include:

-

Molar Ratio : 1:1 : to prevent dominance of one metal.

-

Temperature : 80–100°C to enhance ion mobility.

-

Challenges : Competitive precipitation may yield inhomogeneous products unless stoichiometry is tightly controlled.

Alternative Methods Using Acetates or Formates

US3519571A discloses using acetates or formates as metal sources, bypassing hydroxide handling difficulties.

Acetate-Mediated Synthesis

-

Cadmium Acetate Reaction :

-

Barium Acetate Reaction :

Process Optimization

-

Acid Scavengers : Adding bases (e.g., NaOH) neutralizes acetic acid, driving reactions to completion.

Comparative Analysis of Methods

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

barium(2+);cadmium(2+);octadecanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form barium and cadmium oxides along with other by-products.

Reduction: Reduction reactions can convert the compound into its respective metal stearates and free octadecanoic acid.

Substitution: The compound can participate in substitution reactions where the barium or cadmium ions are replaced by other metal ions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products

The major products formed from these reactions include barium oxide, cadmium oxide, and other metal stearates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

barium(2+);cadmium(2+);octadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of octadecanoic acid, barium cadmium salt (4:1:1) involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, it can bind to specific proteins, altering their function and activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate ion channels and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cadmium Octadecanoate

Cadmium octadecanoate (Cd(C₁₈H₃₅O₂)₂) shares structural similarities with the barium-cadmium variant but lacks barium. Both compounds exhibit thermal stability, but cadmium octadecanoate is more toxic due to the absence of barium’s partial mitigation effects. It is listed under restricted substances in the EU due to cadmium’s carcinogenicity and environmental persistence .

Barium Stearate

Barium stearate (Ba(C₁₈H₃₅O₂)₂) lacks cadmium, reducing its toxicity profile. It is commonly used as a lubricant and acid scavenger in plastics.

Lead Heptadecanoate

Lead heptadecanoate (Pb(C₁₇H₃₅O₂)₂) differs in both metal (lead instead of cadmium/barium) and alkyl chain length (C₁₇ vs. C₁₈). Lead compounds are highly toxic, targeting the nervous system, but their shorter alkyl chain may reduce hydrophobicity compared to octadecanoates .

Cadmium Oxalate

Cadmium oxalate (CdC₂O₄) is an inorganic cadmium salt with a simpler structure. Unlike stearates, it lacks long hydrocarbon chains, making it less lipophilic. However, it is classified as a Substance of Very High Concern (SVHC) under REACH due to cadmium content .

Data Table: Comparative Analysis of Selected Compounds

Research Findings and Key Considerations

- Toxicity: Cadmium-containing compounds, including barium-cadmium octadecanoate, are linked to renal dysfunction, bone demineralization, and carcinogenicity . Barium stearate poses lower toxicity but may cause hypokalemia in excessive exposure.

- Environmental Impact : Cadmium stearates persist in ecosystems due to their low biodegradability, necessitating strict disposal protocols .

- Structural Differences: The long alkyl chain in octadecanoates enhances hydrophobicity compared to oxalates, influencing their applications in moisture-sensitive industries .

Q & A

Basic: What synthesis methods are recommended for preparing barium(2+);cadmium(2+);octadecanoate to ensure stoichiometric control and purity?

Answer:

A co-precipitation method is often employed, where stoichiometric amounts of barium and cadmium salts (e.g., chlorides or nitrates) are reacted with sodium octadecanoate under controlled pH. Key steps include:

- Dissolving metal salts in a 1:1 molar ratio in deionized water.

- Slowly adding a methanolic solution of sodium octadecanoate while stirring to avoid phase separation.

- Filtering and washing the precipitate with ethanol to remove unreacted ions .

Purity can be verified via elemental analysis (ICP-OES) and Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate binding modes (asymmetric COO⁻ stretches near 1540–1650 cm⁻¹) .

Advanced: How can conflicting spectroscopic data (e.g., FTIR peak broadening) between theoretical and experimental results for barium(2+);cadmium(2+);octadecanoate be systematically addressed?

Answer:

Discrepancies may arise from cation-anion interactions or lattice distortions. To resolve this:

- Perform comparative FTIR analysis with individual metal octadecanoates (e.g., Ba-octadecanoate and Cd-octadecanoate) to isolate contributions from each metal.

- Use density functional theory (DFT) simulations to model vibrational modes, accounting for crystal field effects.

- Cross-validate with X-ray diffraction (XRD) to correlate peak shifts with structural distortions .

Basic: What analytical techniques are critical for characterizing the crystalline structure of barium(2+);cadmium(2+);octadecanoate?

Answer:

- XRD : To determine lattice parameters and confirm the formation of a mixed-metal phase (e.g., comparing with ICSD database entries for analogous compounds).

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition steps (e.g., loss of coordinated water or organic ligands).

- Scanning Electron Microscopy (SEM) : To evaluate morphology and particle size distribution, which influence reactivity .

Advanced: What mechanisms govern the thermal decomposition of barium(2+);cadmium(2+);octadecanoate under inert vs. oxidative atmospheres?

Answer:

Under N₂ , decomposition proceeds via:

Loss of bound water (50–150°C).

Breakdown of the carboxylate chain into CO₂ and hydrocarbons (250–400°C).

Formation of mixed metal oxides (e.g., BaCdO₂) above 500°C.

In air , additional oxidation steps occur:

- Cadmium oxide (CdO) forms at lower temperatures (∼300°C).

- Barium carbonate (BaCO₃) intermediates may appear due to CO₂ uptake .

Methodology: Use coupled TGA-DSC-MS to track gas evolution and intermediate phases.

Basic: How do the ionic radii of Ba²⁺ (Å) and Cd²⁺ (Å) influence the structural stability of their octadecanoate complex?

Answer:

The larger Ba²⁺ introduces lattice strain, often leading to:

- Expanded unit cell parameters, confirmed via XRD.

- Reduced packing efficiency of the hydrocarbon chains, observed in variable-temperature XRD as anisotropic thermal expansion.

Smaller Cd²⁺ may occupy interstitial sites, stabilizing the structure through stronger electrostatic interactions with carboxylate groups .

Advanced: What experimental strategies can differentiate between homogeneous mixed-metal complexes vs. coexisting single-metal phases in barium(2+);cadmium(2+);octadecanoate?

Answer:

- Extended X-ray Absorption Fine Structure (EXAFS) : Probe local coordination environments around Ba and Cd to confirm shared binding sites.

- Energy-Dispersive X-ray Spectroscopy (EDS) Mapping : Verify uniform distribution of both metals at the microscale.

- Solid-State NMR : Compare ¹³C chemical shifts with single-metal analogs to detect electronic interactions between Ba²⁺ and Cd²⁺ .

Basic: What solvent systems are optimal for recrystallizing barium(2+);cadmium(2+);octadecanoate to enhance crystallinity?

Answer:

- Use a mixed solvent approach: Dissolve the complex in hot toluene (60–80°C) and slowly add n-hexane to induce crystallization.

- Avoid protic solvents (e.g., water, methanol) to prevent hydrolysis of the carboxylate group.

- Monitor crystallization kinetics via dynamic light scattering (DLS) to optimize particle size .

Advanced: How does the coordination geometry of Cd²⁺ in barium(2+);cadmium(2+);octadecanoate affect its photoluminescent properties?

Answer:

Cd²⁺ typically adopts a distorted octahedral geometry in carboxylate complexes, leading to d-d transition-based luminescence. To study this:

- Measure emission spectra at 77 K to reduce thermal broadening.

- Compare with Cd-octadecanoate to isolate the role of Ba²⁺ in modifying crystal field splitting.

- Use time-resolved spectroscopy to quantify excited-state lifetimes, which may indicate energy transfer between metal centers .

Basic: What safety protocols are essential when handling barium(2+);cadmium(2+);octadecanoate due to its metal content?

Answer:

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/contact.

- Store in airtight containers labeled with GHS hazard codes (e.g., H301 for toxicity).

- Dispose of waste via certified metal-recovery services to comply with ECHA regulations .

Advanced: Can synergistic effects between Ba²⁺ and Cd²⁺ in the octadecanoate complex enhance its application in catalytic or electronic materials?

Answer:

Preliminary studies on analogous mixed-metal carboxylates suggest:

- Improved charge transport in thin-film transistors due to reduced grain boundaries.

- Enhanced catalytic activity in esterification reactions via Lewis acid synergy.

Methodology: - Fabricate thin films via spin-coating and measure conductivity (four-point probe).

- Test catalytic efficiency in model reactions (e.g., acetic acid esterification) with GC-MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.